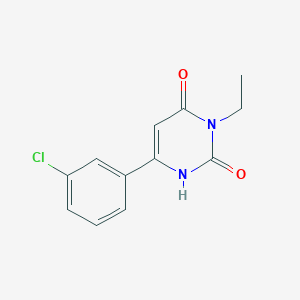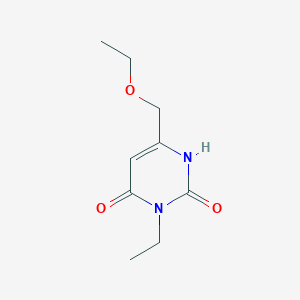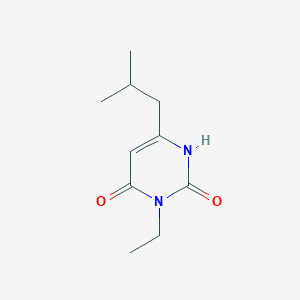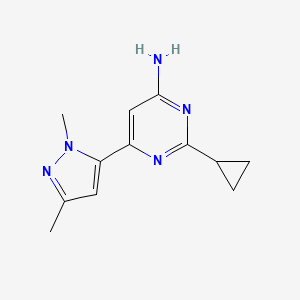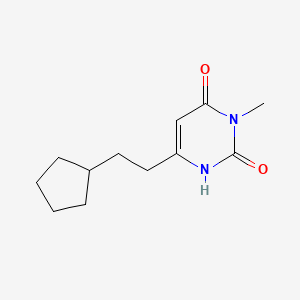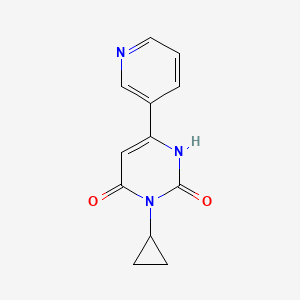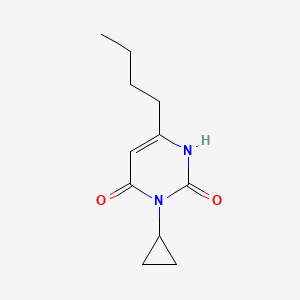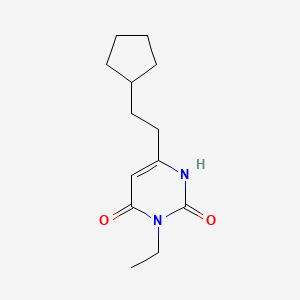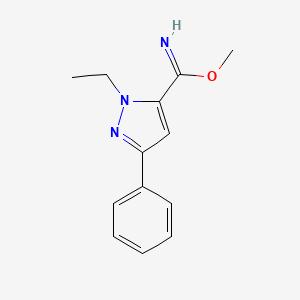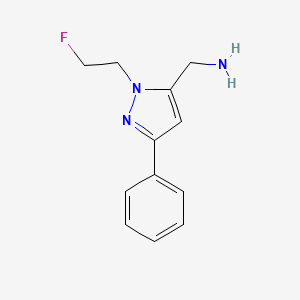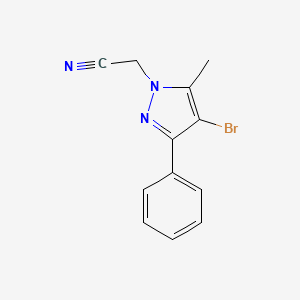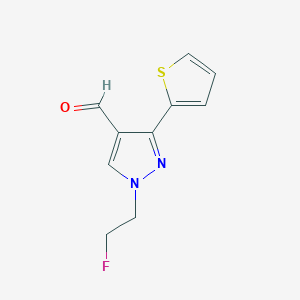
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
描述
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (FTCP) is an organic compound belonging to the class of pyrazole-4-carbaldehyde (P4C). It is a versatile and important building block for the synthesis of various heterocyclic compounds. FTCP has been widely used in the synthesis of bioactive compounds, such as anti-cancer agents, anti-inflammatory agents, and antioxidants. It has also been used in the synthesis of other heterocyclic compounds, such as imidazoles and thiazoles.
科学研究应用
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has been used in the synthesis of various heterocyclic compounds, such as imidazoles and thiazoles. These compounds have been found to possess anti-cancer, anti-inflammatory, and antioxidant activities. This compound has also been used in the synthesis of anti-HIV agents, as well as in the synthesis of other bioactive compounds. This compound has also been used in the synthesis of chiral ligands, which are important for asymmetric synthesis.
作用机制
The mechanism of action of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is not fully understood. However, it is believed to involve the formation of a covalent bond between the 2-fluoroethanol and thiophene-2-carbaldehyde molecules. This covalent bond is then further stabilized by the formation of hydrogen bonds between the two molecules. This covalent bond is believed to be responsible for the formation of various heterocyclic compounds.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to possess anti-cancer, anti-inflammatory, and antioxidant activities. This compound has also been found to possess anti-HIV activity, as well as the ability to inhibit the growth of certain bacteria. In addition, this compound has been found to possess anti-microbial and anti-fungal activities.
实验室实验的优点和局限性
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and easily accessible. It is also a versatile building block for the synthesis of various heterocyclic compounds. However, this compound also has some limitations. It is a highly reactive compound and may react with other compounds in the reaction mixture. In addition, this compound is not very soluble in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. It could be used in the synthesis of more complex heterocyclic compounds, such as imidazoles and thiazoles. It could also be used in the synthesis of more complex bioactive compounds, such as anti-cancer agents and anti-HIV agents. This compound could also be used in the synthesis of chiral ligands, which are important for asymmetric synthesis. Finally, this compound could be used in the synthesis of more complex polymers and materials.
属性
IUPAC Name |
1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c11-3-4-13-6-8(7-14)10(12-13)9-2-1-5-15-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEKQVGPBMWCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



